Vibi D
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLPVCGETCFGGRCNTPGCTCSYPICTRN |
Origin of Product |
United States |
Isolation and Purification Methodologies for Vibi D
Extraction Techniques from Plant Matrix
The initial step in obtaining Vibi D involves extracting it from the plant material of Viola biflora. Cyclotides are typically extracted from dried and pulverized plant parts, such as leaves or aerial parts acs.orgacs.org. Solvent extraction is a common method employed for this purpose. Mixtures of methanol (B129727) and water are frequently used as extraction solvents diva-portal.orgnih.govacs.org. For instance, extraction with a 60% methanol-water mixture has been reported diva-portal.org. The extraction process may involve soaking the plant material in the solvent at room temperature for a defined period, often with repeated extraction steps to maximize the recovery of target compounds acs.org.
Following the initial solvent extraction, the extract contains a complex mixture of compounds, including cyclotides, lipids, pigments, and other secondary metabolites. To enrich the cyclotide fraction and remove less polar impurities, liquid-liquid extraction (LLE) is often employed. This involves partitioning the extract between immiscible solvents, such as an aqueous phase and dichloromethane (B109758) diva-portal.orgnih.govacs.org. The cyclotides, being relatively polar peptides, tend to remain in the aqueous or a more polar organic phase, while less polar compounds are removed into the organic layer diva-portal.orgnih.govacs.org.
Solid-phase extraction (SPE) is another crucial technique used after solvent and liquid-liquid extraction to further clean up and concentrate the cyclotide extract researchgate.netdiva-portal.orgnih.govacs.orgchromatographyonline.com. Reversed-phase SPE, often using C18 sorbents, is commonly applied. The extract, dissolved in an appropriate solvent mixture (e.g., acetonitrile-water), is loaded onto the SPE column. The column is then washed with solvents to remove impurities, while the cyclotides are retained on the stationary phase. Finally, the cyclotides are eluted using a solvent system with a higher organic content diva-portal.orgacs.org. This process effectively removes many polar and non-polar contaminants that could interfere with subsequent chromatographic separation.
General extraction techniques applicable to plant material that could be adapted for cyclotide isolation include maceration, ultrasound-assisted extraction (UAE), and reflux-heat extraction (RHE), although specific protocols for this compound using these methods may vary chromatographyonline.comsci-hub.sescentspiracy.com. The choice of extraction technique and solvent system is critical and depends on the polarity and stability of the target cyclotide, as well as the nature of the plant matrix.
Research findings indicate that a successive method involving initial solvent extraction followed by LLE and RP-SPE is effective for preparing plant extracts rich in cyclotides for chromatographic analysis and purification researchgate.netdiva-portal.orgnih.govacs.org.
Table 1: Typical Plant Extraction Parameters for Cyclotides
| Technique | Solvent System (Example) | Temperature | Duration | Purpose |
| Solvent Extraction | Methanol-Water (60%) | Room Temperature | Multiple steps | Initial extraction of compounds |
| Liquid-Liquid Extraction | Aqueous vs. Dichloromethane | Room Temperature | Partitioning | Removal of non-polar impurities |
| Solid-Phase Extraction | C18 RP-SPE, Acetonitrile-Water gradient | Room Temperature | Elution | Clean-up and concentration of cyclotides |
Chromatographic Separation Strategies
Chromatographic techniques are indispensable for separating this compound from other cyclotides and remaining impurities in the enriched plant extract. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the primary method used for the analytical and preparative separation of cyclotides diva-portal.orgresearchgate.netacs.orgacs.orgnih.gov.
RP-HPLC separation of cyclotides is typically performed using C18 stationary phases diva-portal.orgacs.orgacs.orgnih.gov. The mobile phase commonly consists of a gradient system using water and an organic modifier, such as acetonitrile, often acidified with a small percentage of trifluoroacetic acid (TFA) or formic acid diva-portal.orgacs.orgacs.orgnih.gov. The acidic additive helps to improve peak shape and resolution for peptides.
The separation is based on the differential hydrophobicity of the cyclotides and other components in the extract. By gradually increasing the concentration of the organic solvent in the mobile phase, compounds elute from the column based on their affinity for the stationary phase. Cyclotides, including this compound, are detected by UV absorbance, typically at wavelengths around 220 nm and 280 nm, corresponding to peptide bonds and aromatic amino acids (if present), respectively acs.org.
Analytical HPLC is used to monitor the separation efficiency and identify fractions containing this compound based on its retention time. For isolating larger quantities of this compound, preparative HPLC is employed using larger columns and higher flow rates acs.orgnih.gov. Fractions corresponding to the peak of interest (this compound) are collected.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool used in conjunction with HPLC for the identification and analysis of cyclotides diva-portal.orgacs.orgnih.gov. LC-MS allows for the determination of the molecular mass of eluting compounds, providing crucial information for confirming the presence of this compound and assessing the purity of fractions diva-portal.orgacs.orgnih.gov.
Research indicates that optimized RP-HPLC gradients can effectively separate complex mixtures of cyclotides present in Viola species diva-portal.orgacs.orgnih.gov. The specific gradient profile (initial and final organic solvent concentration, gradient slope) is optimized for the particular plant extract to achieve maximum resolution of the target cyclotide, this compound, from co-eluting compounds.
Table 2: Typical RP-HPLC Parameters for Cyclotide Separation
| Parameter | Description |
| Stationary Phase | C18 silica-based column |
| Mobile Phase A | Aqueous solution (e.g., Water with 0.1% TFA/Formic Acid) |
| Mobile Phase B | Organic solvent (e.g., Acetonitrile with 0.08% TFA/Formic Acid) |
| Gradient Elution | Increasing concentration of Mobile Phase B over time |
| Detection | UV absorbance (e.g., 220 nm, 280 nm) |
| Flow Rate | Optimized for analytical or preparative scale |
Advanced Purification Protocols
Even after initial chromatographic separation, collected fractions may still contain trace impurities or mixtures of closely eluting cyclotides. Advanced purification protocols are necessary to obtain this compound in high purity. Repetitive RP-HPLC is a common strategy for achieving high purity diva-portal.org. Fractions containing this compound from a first HPLC run are pooled and subjected to further separation using the same or a slightly modified RP-HPLC method. This iterative process allows for the removal of persistent impurities and enrichment of the target compound.
For structural characterization and confirmation of the this compound sequence (Cyclo-(GLPVCGETCFGGRCNTPGCTCSCYPCTRN)), mass spectrometry, particularly tandem mass spectrometry (MS/MS), is essential diva-portal.orgresearchgate.netacs.orgresearchgate.net. MS/MS provides fragmentation patterns that can be used to determine the amino acid sequence of the peptide diva-portal.orgacs.org. To facilitate sequencing by MS/MS, the disulfide bonds within the cyclotide structure are typically reduced and the resulting free cysteine residues are alkylated diva-portal.orgacs.org. This linearization of the peptide and modification of cysteines aids in obtaining informative fragmentation data. The expected mass shift upon alkylation (e.g., +58 Da per cysteine with iodoacetamide) also helps confirm the number of cysteine residues and thus the presence of the cyclic cystine knot motif diva-portal.orgacs.org.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used for the structural elucidation of purified cyclotides researchgate.netacs.orgresearchgate.net. 2D-NMR experiments can provide detailed information about the connectivity and three-dimensional structure of this compound, complementing the sequence information obtained from MS/MS acs.orgresearchgate.net.
While specific data on the yield and final purity of this compound from Viola biflora in particular studies can vary depending on the plant material and specific protocol used, the combination of optimized extraction, multi-step chromatography, and spectroscopic characterization techniques allows for the successful isolation and purification of this compound as a distinct cyclotide from the complex plant matrix.
Structural Elucidation and Characterization of Vibi D
Primary Structure Determination (Amino Acid Sequencing Methodologies)
The primary structure of Vibi D is defined by its linear sequence of amino acid residues and the cyclic nature of its peptide backbone. This compound has been identified with the amino acid sequence Cyclo-(GLPVCGETCFGGRCNTPGCTCSCYPCTRN). oup.com
The determination of cyclotide sequences, including those from Viola biflora, typically employs a combination of isolation techniques and mass spectrometry-based sequencing. nih.govnih.gov Tandem mass spectrometry (MS/MS sequencing) is a powerful method for peptide sequencing. nih.govnih.govbiorxiv.org This technique involves fragmenting the peptide ions and analyzing the resulting fragment ions to deduce the amino acid sequence. biorxiv.org Both de novo sequencing, which determines the sequence directly from the fragmentation pattern, and database searching against known sequences are utilized in cyclotide discovery and characterization. nih.govbiorxiv.org For cyclotides from V. biflora, MS/MS sequencing of isolated proteins has been successfully applied to determine their sequences. nih.gov
The amino acid sequence of this compound is presented in the table below:
| Position | Amino Acid (Single-Letter Code) | Amino Acid (Three-Letter Code) |
| 1 | G | Gly |
| 2 | L | Leu |
| 3 | P | Pro |
| 4 | V | Val |
| 5 | C | Cys |
| 6 | G | Gly |
| 7 | E | Glu |
| 8 | T | Thr |
| 9 | C | Cys |
| 10 | F | Phe |
| 11 | G | Gly |
| 12 | G | Gly |
| 13 | R | Arg |
| 14 | C | Cys |
| 15 | N | Asn |
| 16 | T | Thr |
| 17 | P | Pro |
| 18 | G | Gly |
| 19 | C | Cys |
| 20 | T | Thr |
| 21 | C | Cys |
| 22 | S | Ser |
| 23 | C | Cys |
| 24 | Y | Tyr |
| 25 | P | Pro |
| 26 | C | Cys |
| 27 | T | Thr |
| 28 | R | Arg |
| 29 | N | Asn |
Note: In a digital format, this table could be interactive, allowing for sorting by position or amino acid.
Disulfide Bond Mapping and Connectivity Analysis
A defining characteristic of cyclotides is the presence of multiple disulfide bonds formed between cysteine residues, which create a knotted structure known as the cystine knot. nih.govxiahepublishing.com this compound contains six cysteine residues in its sequence. oup.com In cyclotides with six cysteines, these residues typically form three disulfide bonds. xiahepublishing.com
Disulfide bond mapping is crucial for understanding the structural integrity and stability of cysteine-rich peptides like this compound. Various mass spectrometry-based techniques are employed for this purpose. nih.govnih.govsciex.comlcms.cz These methods often involve analyzing non-reduced peptide digests to identify peptides containing disulfide linkages. nih.govlcms.cz Techniques like in-source reduction (ISR) coupled with mass spectrometry can facilitate the identification of disulfide-linked peptides and their connectivity. nih.gov
While specific experimental disulfide bond mapping data for this compound was not detailed in the provided search results, cyclotides generally exhibit a conserved disulfide connectivity pattern that forms the cyclic cystine knot. xiahepublishing.com This pattern typically involves the pairing of cysteine residues as follows: CysI-CysIV, CysII-CysV, and CysIII-CysVI, where the Roman numerals indicate the order of the cysteine residues in the linear sequence. xiahepublishing.com Based on the amino acid sequence of this compound (with cysteines at positions 5, 9, 14, 19, 21, and 23) oup.com, the expected disulfide connectivity based on the typical cyclotide knot motif is:
Cys5 - Cys19
Cys9 - Cys21
Cys14 - Cys23
This connectivity, in conjunction with the cyclic peptide backbone, creates the characteristic cyclic cystine knot structure that is fundamental to the structural stability of this compound.
Spectroscopic Techniques for Secondary and Tertiary Structure Analysis
Spectroscopic techniques are essential tools for probing the secondary and tertiary structure of proteins and peptides.
This compound is classified as a "Möbius" cyclotide. nih.gov This classification relates to the topology of its backbone and disulfide bonds, indicating a specific arrangement in three-dimensional space that is distinct from other cyclotide classes like "bracelet" cyclotides. nih.govxiahepublishing.com This classification suggests that its tertiary structure has been investigated and found to conform to the Möbius topology characteristic of certain cyclotides.
Conformational Analysis of this compound
Conformational analysis explores the various spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds, and their relative stabilities. pressbooks.puborgosolver.comprinceton.edulibretexts.org For peptides like this compound, the cyclic backbone and the presence of a rigid cystine knot significantly constrain the conformational space compared to linear peptides. xiahepublishing.com
The cyclic structure prevents the unwinding of the peptide chain, while the disulfide bonds lock different parts of the sequence together, imposing strict limitations on flexibility. This inherent rigidity contributes to the remarkable stability of cyclotides against thermal, chemical, and enzymatic degradation.
Techniques such as NMR spectroscopy can provide experimental data on the conformation of peptides in solution, including information about dihedral angles and through-space interactions. researchgate.net Computational methods, such as molecular dynamics simulations, can also be used to explore the conformational landscape of cyclotides and predict stable conformers. researchgate.net The constrained nature of this compound's structure suggests that it adopts a well-defined and relatively rigid conformation in solution, dictated by its cyclic backbone and the specific connectivity of its disulfide bonds within the cystine knot.
Compound Information
Biosynthesis and Genetic Pathways of Vibi D
Identification of Precursor Proteins and Genes
Cyclotides in Violaceae plants, including Viola biflora, are synthesized from dedicated genes that encode larger precursor proteins. uniprot.org These precursors typically contain several distinct domains: an endoplasmic reticulum (ER) signal peptide, a pro-region, an N-terminal repeat (NTR), the mature cyclotide domain, and a short C-terminal tail. wikipedia.orguniprot.orgca.govu-tokyo.ac.jp The cyclotide domain, which corresponds to the sequence of the mature cyclotide, can be present in multiple repeats within a single precursor protein, potentially encoding identical or different cyclotide sequences. uniprot.orgu-tokyo.ac.jp
Research involving cDNA screening of V. biflora has led to the identification of cyclotide-encoding mRNA. oup.comsci-hub.se Degenerate primers targeting conserved regions, such as an AAFALPA motif in the ER signal sequence, have been successfully used to amplify cyclotide precursor sequences. oup.comsci-hub.seu-tokyo.ac.jp Studies have identified several V. biflora cyclotide clones (Vbc) encoding various vibi cyclotides, including those corresponding to isolated proteins and some that were not detected at the protein level. oup.comsci-hub.se
Post-Translational Modification Mechanisms
Following ribosomal synthesis, the cyclotide precursor proteins undergo a series of post-translational modifications within the plant cell's secretory pathway. The ER signal peptide directs the precursor into the endoplasmic reticulum. chemspider.com A crucial step involves oxidative folding, where the cysteine residues within the cyclotide domain form disulfide bonds. This process is likely facilitated by enzymes such as protein disulfide isomerases (PDIs) and thioredoxins (TRXs), which have been implicated in the oxidative folding of cyclotides in Violaceae and other cyclotide-producing families. u-tokyo.ac.jpchemspider.comunist.hruniprot.org
After folding, the linear precursor is targeted to the prevacuolar compartment and subsequently the vacuole for further processing. chemspider.com
Cyclization and Disulfide Bond Formation Pathways
The formation of the mature cyclic cyclotide involves precise proteolytic cleavage and ligation. A key enzyme family involved in this process is asparaginyl endoproteinases (AEPs), also known as legumains. uniprot.orgu-tokyo.ac.jpuniprot.org These cysteine proteases are believed to catalyze the excision of the mature cyclotide sequence from the precursor and simultaneously catalyze the formation of the peptide bond that links the N- and C-termini, resulting in the characteristic head-to-tail cyclic backbone. uniprot.orgu-tokyo.ac.jp This cyclization event often occurs after a conserved Asn or Asp residue located at the C-terminus of the cyclotide domain in the precursor sequence. oup.comuniprot.org
Concurrently with or following cyclization, the three disulfide bonds are established, forming the cyclic cystine knot motif. nih.govwikipedia.orgsci-hub.seissuu.com This knotted structure, involving the interlocking of disulfide bonds and connecting peptide segments, provides the cyclotide with its remarkable stability. nih.govwikipedia.orgsci-hub.seissuu.com The specific arrangement of disulfide bonds (CysI-CysIV, CysII-CysV, and CysIII-CysVI) is conserved among cyclotides and is essential for their structural integrity and biological activity.
Vibi D belongs to the Möbius subfamily of cyclotides, characterized by a cis-peptide bond, typically involving a proline residue in loop 5, in addition to the cyclic backbone and cystine knot. oup.comu-tokyo.ac.jp
Regulatory Mechanisms of this compound Biosynthesis in Viola biflora
While the general steps of cyclotide biosynthesis are becoming clearer, the specific regulatory mechanisms controlling the expression and production of individual cyclotides like this compound in Viola biflora are not fully elucidated in the provided search results.
However, studies on cyclotide expression in other Viola species suggest that cyclotide levels and precursor expression can be influenced by various factors. Environmental conditions and seasonal changes may play a role in determining the expression patterns of certain cyclotide precursors. Additionally, some cyclotide precursors may be expressed exclusively in specific plant tissues.
The presence of multiple cyclotide genes and precursors in V. biflora oup.comsci-hub.se indicates a complex genetic basis for cyclotide diversity. The differential expression of these genes and the efficiency of post-translational processing likely contribute to the observed cyclotide profile in the plant. Further research is needed to understand the specific signals and transcription factors that regulate the biosynthesis pathway of this compound and other cyclotides in Viola biflora.
Molecular Mechanisms of Vibi D Action
Interaction with Cellular Targets (e.g., Membrane Lipids, Proteins)
Cyclotides, including those from the Viola species, are understood to exert a significant portion of their biological activity through interactions with cell membranes nih.govxiahepublishing.comacs.org. This interaction is often considered a primary mechanism for their cytotoxic effects. The amphipathic nature of cyclotides, arising from the arrangement of hydrophobic residues on their external surface despite the compact core, facilitates their association with lipid bilayers nih.gov.
While specific detailed data on Vibi D's direct binding affinity to particular membrane lipids or proteins is limited in the provided search results, the general mechanism of membrane interaction is well-established for cyclotides from the Violaceae family, to which Viola biflora belongs nih.govxiahepublishing.com.
Elucidation of Signaling Pathways Modulated by this compound
The modulation of cellular signaling pathways by cyclotides is an area of ongoing research. While some cyclotides have been reported to modulate cell signaling, the precise pathways affected by this compound are not extensively detailed in the provided information.
Given the proposed mechanism of membrane interaction and disruption, it is plausible that this compound could indirectly influence signaling pathways linked to membrane integrity, ion flux, or stress responses. However, direct evidence specifically elucidating signaling pathways modulated by this compound was not prominently featured in the search results. Research on other cyclotides suggests potential interactions that could impact downstream signaling, but further investigation is needed to define this compound's specific effects.
Investigation of Intracellular Uptake and Trafficking
The intracellular uptake and trafficking of cyclotides are crucial aspects of their mechanism of action, particularly for activities that may involve intracellular targets or pathways. Studies on cyclotides have investigated their ability to traverse cellular membranes and their subsequent fate within the cell.
While specific data on the intracellular uptake and trafficking of this compound were not found, research on other cyclotides provides insights into potential mechanisms. Cellular uptake of cystine-knot peptides has been investigated, and their intracellular trafficking pathways have been explored. These studies often involve techniques to track the peptides within cells and understand how they move to different cellular compartments. The unique cyclic and knotted structure of cyclotides may influence their internalization routes and subsequent processing compared to linear peptides.
Structure-Activity Relationship Studies (Excluding Efficacy/Safety Interpretation)
Structure-Activity Relationship (SAR) studies for cyclotides aim to correlate variations in their amino acid sequence and three-dimensional structure with their biological activities, such as cytotoxicity nih.govxiahepublishing.comacs.org. These studies are fundamental to understanding which structural features are critical for a cyclotide's function.
This compound has been included in studies investigating the cytotoxic activity of cyclotides from Viola biflora against cancer cell lines, such as U-937 cells nih.govxiahepublishing.comacs.org. These studies often involve testing a series of related cyclotides with slight variations in their sequences to determine the impact of these changes on activity.
For instance, comparative studies on cyclotides from Viola species have shown varying levels of cytotoxicity xiahepublishing.com. Data from these studies can provide insights into the structural determinants of activity.
Here is a summary of reported cytotoxic activity for this compound and related cyclotides from Viola biflora against U-937 cells:
| Compound Name | Species | Activity against | IC₅₀ (µM) | Reference |
| This compound | Viola biflora | U-937 | >30 | xiahepublishing.com |
| Vibi E | Viola biflora | U-937 | 3.2 | xiahepublishing.com |
| Vibi G | Viola biflora | U-937 | 0.96 | xiahepublishing.com |
| Vibi H | Viola biflora | U-937 | 1.6 | xiahepublishing.com |
| Compound Name | Species | Activity against | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| This compound | Viola biflora | U-937 | >30 | xiahepublishing.com |
| Vibi E | Viola biflora | U-937 | 3.2 | xiahepublishing.com |
| Vibi G | Viola biflora | U-937 | 0.96 | xiahepublishing.com |
| Vibi H | Viola biflora | U-937 | 1.6 | xiahepublishing.com |
These data indicate that among the tested Vibi cyclotides, Vibi G exhibits the highest cytotoxicity against U-937 cells, while this compound shows considerably lower activity at concentrations up to 30 µM xiahepublishing.com. Such comparative data are fundamental to SAR studies, allowing researchers to correlate differences in amino acid sequences or structural nuances with observed variations in cytotoxic potency. Factors such as the arrangement of hydrophobic and charged residues on the cyclotide surface are known to influence membrane interactions and, consequently, activity nih.gov.
Further detailed SAR studies would involve systematic modifications of the this compound sequence and structure to pinpoint the specific residues or structural elements responsible for its observed level of activity.
Investigative Biological Activities of Vibi D in Research Models
In Vitro Studies on Cellular Models (e.g., Lymphoma Cell Lines)
In vitro studies have been conducted to evaluate the biological activities of Vibi D, particularly its effects on cellular models such as lymphoma cell lines. nih.govresearchgate.netsci-hub.se These studies typically involve assessing cell viability and proliferation, as well as analyzing specific cellular responses.
Assays for Cell Viability and Proliferation
Assays for cell viability and proliferation are fundamental tools in evaluating the potential cytotoxic effects of compounds like this compound. nih.govpromega.combiotium.com These assays measure the number of living cells in a population or the rate at which cells divide. bioradiations.com Common methods include colorimetric assays using tetrazolium reagents (e.g., MTT, XTT), resazurin (B115843) reduction assays, and luminescent ATP assays. nih.govpromega.combiotium.com
Research investigating this compound has utilized fluorometric microculture cytotoxicity assays to assess its effect on lymphoma cell lines. nih.govresearchgate.netsci-hub.se In one study using a lymphoma cell line (U-937 GTB), this compound was tested for its cytotoxic potency. uq.edu.aunih.govresearchgate.netsci-hub.se The results indicated that this compound did not exhibit cytotoxicity at concentrations up to 30 µM. nih.govresearchgate.netsci-hub.seacs.orgacs.org
Table 1: Cytotoxicity of this compound on Lymphoma Cell Lines
| Cell Line | Assay Method | IC₅₀ Value (µM) | Reference |
| U-937 GTB | Fluorometric microculture cytotoxicity | >30 | uq.edu.aunih.govnih.govresearchgate.netsci-hub.se |
Note: IC₅₀ represents the half-maximal inhibitory concentration, a measure of a compound's effectiveness in inhibiting cell growth or causing cell death.
Analysis of Specific Cellular Responses
While this compound did not show significant cytotoxicity in the tested lymphoma cell line at the concentrations examined, other cyclotides are known to induce specific cellular responses. These responses often involve interactions with cell membranes, leading to membrane permeabilization and disruption. researchgate.netnih.govxiahepublishing.comacs.orgresearchgate.net Although direct analysis of specific cellular responses induced by this compound at a mechanistic level is not detailed in the provided search results, the general mechanisms of cytotoxic cyclotides provide a framework for understanding potential interactions.
Comparative Analysis with Other Cyclotides (e.g., Vibi E, G, H)
Comparative analysis of this compound with other cyclotides, particularly those from the same plant source like Vibi E, Vibi G, and Vibi H, provides valuable insights into the relationship between cyclotide structure and biological activity. This compound is classified as a Möbius cyclotide, while Vibi E, G, and H are bracelet cyclotides. nih.govsci-hub.se These classifications are based on structural features, including the presence or absence of a cis-prolyl peptide bond in loop 5, which introduces a conceptual twist in the backbone of Möbius cyclotides. uq.edu.au
Studies comparing the cytotoxic potency of these cyclotides on lymphoma cell lines have revealed notable differences. uq.edu.aunih.govresearchgate.netsci-hub.se As mentioned previously, this compound was not cytotoxic at 30 µM. nih.govresearchgate.netsci-hub.seacs.orgacs.org In contrast, the bracelet cyclotides Vibi E, Vibi G, and Vibi H demonstrated cytotoxic activity with IC₅₀ values ranging between 0.96 and 5.0 µM. uq.edu.aunih.govresearchgate.netsci-hub.seacs.org
Table 2: Comparative Cytotoxicity of Vibi Cyclotides on U-937 GTB Lymphoma Cells
| Cyclotide | Subfamily | IC₅₀ Value (µM) | Reference |
| This compound | Möbius | >30 | uq.edu.aunih.govnih.govresearchgate.netsci-hub.se |
| Vibi E | Bracelet | 3.2 | researchgate.netacs.org |
| Vibi G | Bracelet | 0.96 | researchgate.netacs.org |
| Vibi H | Bracelet | 1.6 | researchgate.netacs.org |
Note: IC₅₀ values for Vibi E, G, and H are representative values reported in the literature within the specified range.
This comparative data suggests that, in the context of the tested lymphoma cell line, the bracelet cyclotides Vibi E, G, and H exhibit significantly higher cytotoxic activity compared to the Möbius cyclotide this compound. uq.edu.aunih.govresearchgate.netsci-hub.se
Mechanistic Insights into Observed Biological Phenomena
The mechanism of action for the cytotoxic effects of many cyclotides is understood to involve interactions with cell membranes. researchgate.netnih.govxiahepublishing.comacs.orgresearchgate.net Cyclotides can target and interact with lipid membranes, leading to the formation of pores and disruption of membrane integrity. researchgate.netnih.govxiahepublishing.comacs.orgresearchgate.net This interaction is often mediated by the cyclotide's amphipathic nature, specifically the presence of a surface-exposed hydrophobic patch and a "bioactive patch" that can interact with membrane phospholipids, particularly those with phosphatidylethanolamine (B1630911) (PE) headgroups. researchgate.netnih.govnih.govnih.govacs.org
While the specific mechanistic details for this compound's lack of cytotoxicity at higher concentrations are not extensively elaborated in the provided information, the structural differences between this compound and the more cytotoxic bracelet cyclotides (Vibi E, G, H) may offer some insights. This compound is a charged Möbius cyclotide, but it has been noted that it lacks a Tryptophan residue in loop 5, which is conserved in many other Möbius cyclotides and is thought to influence amphipathicity and cytotoxicity. diva-portal.orgtypeset.io The distribution of hydrophobic residues forming the surface-exposed patch can differ between bracelet and Möbius cyclotides, potentially affecting their membrane interaction properties. nih.govacs.org The higher cytotoxicity of bracelet cyclotides like Vibi G compared to Vibi E has been proposed to be influenced by charge interactions. nih.govnih.govacs.org The net charge and the distribution of charged and hydrophobic residues on the cyclotide surface play integral roles in their potency and ability to interact with and disrupt cell membranes. researchgate.netnih.govnih.govacs.org The observed difference in cytotoxic activity between this compound and the bracelet cyclotides Vibi E, G, and H on lymphoma cells is likely related to variations in their structural features, particularly their amphipathicity and the characteristics of their membrane-interacting patches, which influence their ability to bind to and disrupt the cell membrane. diva-portal.orgresearchgate.netnih.govnih.govnih.govacs.orgtypeset.io
Synthetic Strategies and Analogues of Vibi D
Chemical Synthesis Approaches for Cyclic Peptides
The synthesis of cyclic peptides is a well-established yet challenging field in organic chemistry. The primary challenge lies in the macrocyclization step, which involves forming a large ring structure from a linear precursor. This process is often hampered by competing intermolecular reactions that lead to polymerization. cytosynthesis.comresearchgate.net To favor the desired intramolecular cyclization, reactions are typically carried out under high-dilution conditions. researchgate.net
Modern synthetic approaches to cyclic peptides can be broadly categorized into solution-phase and solid-phase methods.
Solid-Phase Peptide Synthesis (SPPS): Developed by Bruce Merrifield, SPPS has become a cornerstone of peptide synthesis. youtube.com In this technique, the peptide chain is assembled sequentially while anchored to an insoluble polymer resin. youtube.com This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. youtube.com For cyclic peptides, the linear precursor is synthesized on the resin, and cyclization can be performed either while the peptide is still attached to the support or after cleavage. google.com On-resin cyclization can be particularly efficient as the solid support can enforce a "pseudo-dilution" effect, favoring intramolecular over intermolecular reactions. researchgate.net
Solution-Phase Synthesis: While often more labor-intensive than SPPS, solution-phase synthesis offers advantages for large-scale production and for peptides that are difficult to assemble on a solid support. The cyclization of a linear peptide in solution requires careful optimization of conditions, including concentration, solvent, and coupling reagents, to maximize the yield of the desired cyclic product.
Native Chemical Ligation (NCL): NCL is a powerful chemoselective method for joining unprotected peptide segments. cytosynthesis.com It involves the reaction of a C-terminal peptide thioester with an N-terminal cysteine residue to form a native amide bond. cytosynthesis.com This strategy has been adapted for the synthesis of cyclic peptides, where the linear precursor contains both a C-terminal thioester and an N-terminal cysteine. The intramolecular ligation proceeds efficiently and without racemization at the ligation site. cytosynthesis.com A recent modification of this method utilizes peptide hydrazides, which can be converted in situ to the required thioester, simplifying the synthesis of the linear precursor. cytosynthesis.com
| Cyclization Strategy | Description | Advantages | Challenges |
| High-Dilution Macrolactamization | Intramolecular amide bond formation of a linear peptide precursor in a large volume of solvent. | Generally applicable to a wide range of peptide sequences. | Can lead to oligomerization; requires large solvent volumes. |
| On-Resin Cyclization | Cyclization of a peptide while it is still attached to the solid-phase synthesis resin. | "Pseudo-dilution" effect can increase cyclization efficiency; simplified purification. | Resin compatibility and cleavage strategies need careful consideration. |
| Native Chemical Ligation (NCL) | Intramolecular reaction between a C-terminal thioester and an N-terminal cysteine. | Highly chemoselective; occurs in aqueous solution with unprotected peptides; no racemization. | Requires the presence of a cysteine residue at the ligation site. |
Design and Synthesis of Vibi D Analogues
The synthesis of analogues of a natural product like this compound is essential for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological activity. The total synthesis of the parent natural product is a prerequisite for such studies.
The total synthesis of Vioprolide D, a complex cyclic depsipeptide, provides a case study in the strategic assembly of such molecules. One successful synthesis of Vioprolide D was achieved in a convergent manner, assembling the molecule from two complex fragments. nih.gov A key challenge in this synthesis was the formation of a peptide bond involving a dehydrobutyrine (Dhb) residue. nih.gov The researchers overcame this by first synthesizing the (Z)-diastereoisomer of the linear peptide, which was more amenable to peptide coupling. nih.gov After macrolactamization and formation of a thiazoline (B8809763) ring, a late-stage isomerization of the double bond from the (Z) to the natural (E) configuration was successfully performed. nih.gov
The design of this compound analogues could involve several strategies:
Alanine (B10760859) Scanning: Systematically replacing each amino acid residue with alanine can help identify residues that are critical for biological activity.
Side Chain Modification: Altering the side chains of key amino acid residues can provide insights into the specific interactions with its biological target. For example, modifying hydrophobicity, charge, or steric bulk can modulate activity.
Backbone Modification: The peptide backbone can be altered to improve stability or conformational properties. This can include N-methylation of amide bonds or the introduction of non-natural amino acids.
The synthesis of these analogues would likely follow a similar strategy to the total synthesis of the natural product, with the modifications introduced into the appropriate building blocks before their assembly into the final cyclic peptide.
Rational Design of this compound Derivatives for Mechanistic Probes
To investigate the molecular mechanism of action of this compound, derivatives that can be used as chemical probes are invaluable. These probes are designed to interact with the biological target of this compound and provide information about its binding site, conformational changes, or downstream effects. The rational design of such probes involves incorporating specific functional groups into the this compound scaffold with minimal perturbation of its biological activity.
Examples of mechanistic probes that could be designed based on the this compound structure include:
Affinity-Based Probes: These probes are used to identify the cellular binding partners of this compound. A common approach is to introduce a photoaffinity label, such as a benzophenone (B1666685) or an aryl azide, into the molecule. Upon photoactivation, this group forms a covalent bond with the target protein, allowing for its isolation and identification.
Fluorescent Probes: The incorporation of a fluorescent dye, such as a fluorescein (B123965) or rhodamine, allows for the visualization of this compound's localization within cells using fluorescence microscopy. The position of the fluorescent tag must be carefully chosen to avoid disrupting the interaction with the target.
Biotinylated Probes: Attaching a biotin (B1667282) tag to this compound allows for the affinity purification of its binding partners using streptavidin-coated beads. The biotin tag is typically attached via a flexible linker to minimize steric hindrance.
Isotopically Labeled Derivatives: Incorporating stable isotopes, such as ¹³C, ¹⁵N, or ²H, into specific positions of this compound can aid in NMR-based structural studies of the this compound-target complex or be used in quantitative mass spectrometry-based proteomics to study changes in protein expression or modification.
The synthesis of these derivatives would require the development of synthetic routes that are compatible with the incorporated functional groups. For example, the synthesis of a fluorescently labeled derivative might involve the preparation of a linear precursor with a suitable functional group for dye conjugation, followed by cyclization and purification.
| Probe Type | Functionality | Application | Design Consideration |
| Photoaffinity Probe | Photoreactive group (e.g., benzophenone) | Covalent labeling and identification of binding partners. | Minimal perturbation of binding affinity; efficient cross-linking. |
| Fluorescent Probe | Fluorophore (e.g., fluorescein) | Visualization of cellular localization and trafficking. | Position of the label should not interfere with biological activity. |
| Biotinylated Probe | Biotin tag | Affinity purification of target proteins (pull-down assays). | Linker length and attachment point are critical to avoid steric clash. |
| Isotopically Labeled Probe | Stable isotopes (e.g., ¹³C, ¹⁵N) | NMR structural studies; quantitative proteomics. | Specific labeling patterns are required for different applications. |
Advanced Analytical Techniques for Vibi D Research
Mass Spectrometry (MS/MS) for Characterization
Mass Spectrometry (MS) is a powerful technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Tandem Mass Spectrometry (MS/MS), or collision-induced dissociation (CID), involves the fragmentation of selected ions and the analysis of the resulting fragment ions. This fragmentation pattern serves as a molecular fingerprint, offering crucial insights into the structural subunits and connectivity within the molecule. amegroups.org
For a compound like Vibi D, MS/MS would be employed to first determine its precise molecular weight by analyzing the intact protonated or deprotonated molecule. Subsequently, fragmenting this parent ion would generate a spectrum of smaller ions. By carefully analyzing the mass differences between the parent ion and fragment ions, and among the fragment ions themselves, researchers can deduce information about the functional groups present and how they are linked within the this compound structure. While specific MS/MS data for this compound is not presented in the available sources, this technique is fundamental in the initial stages of characterizing novel or unknown compounds by providing essential molecular formula and partial structural information. amegroups.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed three-dimensional structure and connectivity of atoms within a molecule. It relies on the interaction of the magnetic moments of atomic nuclei (such as ¹H, ¹³C, ¹⁵N) with an external magnetic field. The specific chemical environment of each nucleus influences its resonance frequency, producing a unique spectrum that provides information about the types of atoms present, their hybridization states, and their neighboring atoms. wikipedia.orglibretexts.org
Various NMR experiments, including one-dimensional (e.g., ¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) techniques, can be applied to this compound. ¹H NMR would reveal the different types of hydrogen atoms and their relative numbers, as well as their coupling interactions, which indicate adjacent hydrogen atoms. ¹³C NMR provides information about the carbon skeleton. Two-dimensional NMR experiments provide correlations between nuclei, allowing for the mapping of connectivity throughout the molecule and the elucidation of complex structures. wikipedia.org For this compound, NMR spectroscopy would be critical in confirming the structural information obtained from MS/MS and providing a complete picture of its atomic arrangement. Specific NMR spectra or detailed structural findings for this compound derived from NMR are not available in the provided search results.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for separating, identifying, and quantifying each component in a mixture. oatext.comnih.govresearchgate.netnacalai.com It involves passing a liquid mobile phase containing the sample through a stationary phase packed in a column. Components of the mixture separate based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the eluting compounds. oatext.comnih.govresearchgate.netnacalai.com
For this compound, HPLC would be essential for several purposes: isolating the compound from its source material, assessing its purity by separating it from impurities, and quantifying its concentration in a sample. Different types of stationary phases (e.g., reversed-phase, normal-phase) and mobile phases can be optimized to achieve the best separation of this compound from other components. Various detectors, such as UV-visible detectors (if this compound has a chromophore), fluorescence detectors, or mass spectrometers (HPLC-MS), can be used depending on the properties of this compound and the required sensitivity. amegroups.orgoatext.comnih.gov While general HPLC methods for compounds like Vitamin D have been described oatext.comnih.govresearchgate.netnacalai.com, specific HPLC chromatograms or purity/quantification data for this compound are not found in the available information.
Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structure
Cryo-Electron Microscopy (Cryo-EM) is an advanced imaging technique capable of determining the high-resolution three-dimensional structure of biological macromolecules and complexes, such as proteins, viruses, and protein-ligand complexes, in a near-native state. plos.orgumich.eduunistra.fr In Cryo-EM, the sample is rapidly frozen in a thin layer of amorphous ice, and electron beams are passed through the frozen sample. By collecting a large number of 2D images of individual particles at different orientations and computationally combining them, a 3D reconstruction of the molecule's structure can be generated. umich.edu
Comparative Genomics and Proteomics of Cyclotide Producing Plants
Evolutionary Conservation of Cyclotide Genes and Structures
Cyclotides are ribosomally synthesized as precursor proteins, which undergo extensive post-translational modifications to yield the mature cyclic peptides. The genes encoding these precursors have been identified in several plant families, including Violaceae, Rubiaceae, Cucurbitaceae, Fabaceae, and Solanaceae.
The core structure of cyclotides, the cyclic cystine knot, is highly conserved, involving six cysteine residues that form three disulfide bonds (CysI-CysIV, CysII-CysV, and CysIII-CysVI). This structural motif is believed to be a key factor in their remarkable stability. While the CCK motif is conserved, the sequences within the loops connecting the cysteine residues exhibit considerable variability. This sequence diversity contributes to the wide range of biological activities observed among different cyclotides.
Evolutionary studies suggest that cyclotide genes may have originated through processes like gene duplication and diversification. The architecture of cyclotide precursors, typically containing an N-terminal signal sequence, a pro-domain, one or more cyclotide domains, and a C-terminal tail, is also relatively conserved, although variations exist across different plant families. The co-evolution of cyclotides with processing enzymes, particularly asparaginyl endopeptidases (AEPs), which are crucial for the cyclization step, is also an area of active research.
Diversity of Cyclotide Families Across Plant Species
The diversity of cyclotides is substantial, with estimates suggesting that a single plant family like Violaceae could contain up to 150,000 different cyclotide sequences. At the species level, over 160 cyclotides have been identified in a single plant species. This vast diversity is a hallmark of the cyclotide family.
Cyclotides are broadly classified into subfamilies based on structural features, primarily the presence (Möbius subfamily) or absence (bracelet subfamily) of a cis-Pro peptide bond in loop 5, which introduces a 180° twist in the backbone. Vibi D, for instance, is classified as a Möbius cyclotide.
While cyclotides are predominantly found in the Violaceae and Rubiaceae families, their presence has also been confirmed in Cucurbitaceae, Fabaceae, and Solanaceae. The Violaceae family is considered a particularly rich source, with cyclotides found in almost every species screened. In contrast, their distribution in Rubiaceae appears more scattered, concentrated in specific tribes.
The immense sequence variability, particularly in the inter-cysteine loops, allows for a wide array of molecular surfaces and properties, contributing to their diverse biological functions, which are often related to plant defense.
Presented below is a table illustrating the presence of cyclotides in key plant families:
| Plant Family | Cyclotide Presence | Notes |
| Violaceae | Ubiquitous | Rich source of cyclotides. |
| Rubiaceae | Present (scattered) | Found in a minority of species, focused in certain tribes. |
| Cucurbitaceae | Present | |
| Fabaceae | Present | Cyclotide-bearing genes are members of the albumin-1 gene family. |
| Solanaceae | Present | |
| Poaceae | Cyclotide-like genes identified | Expressed cyclotides not consistently detected. |
Transcriptomic and Proteomic Analysis of Viola biflora with Respect to this compound Production
Transcriptomic and proteomic approaches are crucial for identifying novel cyclotides, characterizing their precursor proteins, and understanding the complex biosynthetic pathways involved in their production. These methods allow for the analysis of gene expression at the RNA level (transcriptomics) and the study of the complete set of proteins (proteomics) within a plant or tissue.
In Viola biflora, transcriptomic and proteomic analyses have been employed to explore its cyclotide content. A study on V. biflora successfully identified 11 cyclotides, designated vibi A through vibi K, using a combination of protein isolation, MS/MS sequencing, and screening of a cDNA library. This integrated approach allowed for the correlation of identified peptide sequences with their corresponding gene sequences.
This compound was one of the cyclotides identified in this study. Its amino acid sequence was determined as GLPVCGETCFGGRCNTPGCTCSYPICTRN. This compound is a Möbius cyclotide, characterized by specific sequence features including conserved cysteine residues and a proline residue in loop 5. The disulfide bond connectivity in this compound has been reported as Cys5-Cys21, Cys9-Cys23, and Cys14-Cys28.
Transcriptomic analysis in Viola species, including V. biflora and V. tricolor, has revealed the architecture of cyclotide precursors, which typically include an ER signal sequence, pro-regions, and the mature cyclotide domain(s). These studies also provide insights into the processing sites within the precursor proteins that are cleaved during maturation. While the study on V. biflora identified cyclotide sequences and correlated some to cDNA clones, it also noted discrepancies between the peptides identified at the protein level and the sequences found through cDNA screening, highlighting the complexity of cyclotide expression and processing.
Proteomic analysis, often involving mass spectrometry, complements transcriptomics by directly identifying and quantifying the mature cyclotide peptides present in plant tissues. This allows researchers to confirm the expression of cyclotides predicted from gene sequences and to assess their relative abundance. Studies on Viola species, such as V. tricolor and V. betonicifolia, have utilized mass spectrometry-based peptidomics to discover a large number of cyclotides.
The combination of transcriptomics and proteomics in Viola biflora has been instrumental in characterizing its cyclotide profile, including the identification and sequencing of this compound, and contributes to the broader understanding of cyclotide biosynthesis and diversity within the Violaceae family.
Future Research Directions and Unanswered Questions Regarding Vibi D
Exploration of Novel Biological Activities
Current research indicates that Vibi D exhibits low cytotoxicity compared to other cyclotides like cycloviolacin O2 and varv A when tested against certain human lymphoma cell lines nih.govresearchgate.netaacrjournals.orgnih.govplos.orgacs.org. This reduced potency has been tentatively linked to structural differences, specifically the substitution of a conserved Tryptophan residue in loop 5 with Tyrosine, which may alter its amphipathicity and membrane interaction properties researchgate.netpdbj.org.
Future research should delve deeper into the biological activity profile of this compound beyond cytotoxicity. Given the diverse range of activities observed in other cyclotides, including anti-HIV, antimicrobial, insecticidal, anthelmintic, and immunosuppressive effects, it is plausible that this compound possesses other significant biological functions yet to be discovered acs.orgnih.govxiahepublishing.comuq.edu.auuq.edu.auresearchgate.net.
Specific areas for future exploration include:
Antimicrobial and Antifungal Activity: Evaluating this compound's efficacy against a broad spectrum of bacteria and fungi could reveal roles in plant defense or potential therapeutic applications.
Insecticidal and Anthelmintic Properties: Investigating its activity against various pests and parasites could provide insights into its ecological function in Viola biflora and its potential as a natural biopesticide.
Immunomodulatory Effects: Assessing this compound's impact on immune cells and pathways could uncover novel therapeutic potential.
Interaction with Biological Membranes: Further detailed studies are needed to fully elucidate how the unique structural features of this compound, such as the lack of a Trp in loop 5 and the presence of an additional Arginine in loop 2, influence its interaction with cell membranes and how this correlates with its observed low cytotoxicity researchgate.netpdbj.org. This could involve advanced techniques like solid-state NMR and molecular dynamics simulations.
Understanding these potential activities and their underlying mechanisms will be crucial for determining the full biological significance of this compound.
Deeper Understanding of Biosynthetic Enzymes
Cyclotides are ribosomally synthesized as precursor proteins that undergo complex post-translational modifications, including backbone cyclization and disulfide bond formation, guided by specific enzymes nih.govresearchgate.net. While the general pathway for cyclotide biosynthesis is understood to involve an ER signal region, pro-regions, N-terminal repeats, the mature cyclotide sequence, and a C-terminal tail, the specific enzymes involved in the processing and folding of individual cyclotides like this compound are not fully characterized nih.gov. Protein-disulfide isomerase is known to play a role in the oxidative folding and disulfide bond shuffling nih.gov.
Future research should focus on identifying and characterizing the specific enzymes responsible for the biosynthesis of this compound in Viola biflora. This could involve:
Transcriptomic and Proteomic Studies: Analyzing gene and protein expression profiles in Viola biflora tissues that produce this compound to identify candidate biosynthetic enzymes.
Enzyme Functional Characterization: Cloning and expressing candidate enzymes to study their activity in vitro, particularly their roles in precursor processing, cyclization, and disulfide bond formation specific to this compound's sequence.
Investigating the Role of Sequence Variation: Exploring how the unique amino acid sequence of this compound influences the efficiency and specificity of the biosynthetic machinery compared to other cyclotides. Discrepancies between isolated proteins and cDNA clones observed in previous studies highlight the complexity of this process researchgate.netaacrjournals.orgnih.govplos.org.
A comprehensive understanding of this compound's biosynthesis will not only shed light on the intricate mechanisms of cyclotide production but could also enable heterologous expression and engineering of this compound and other cyclotides for various applications.
Development of Advanced Analytical and Detection Methods
The discovery and characterization of cyclotides, including this compound, have relied on a suite of analytical techniques such as LC-MS, HPLC, MS/MS for sequencing, amino acid analysis, NMR spectroscopy, and X-Ray crystallography nih.govplos.orgnih.govxiahepublishing.combiosino.org. De novo sequencing using MS/MS following enzymatic digestion has been particularly important for determining cyclotide sequences nih.govplos.org. However, challenges remain in the rapid and accurate detection and quantification of specific cyclotides, especially in complex plant extracts or biological samples.
Future research should aim to develop more advanced and high-throughput analytical and detection methods specifically tailored for this compound and other cyclotides. This could include:
Development of Highly Specific Antibodies or Probes: Creating molecular tools that can selectively bind to this compound for targeted detection and imaging in biological matrices.
Refinement of Mass Spectrometry-Based Approaches: Developing more sensitive and efficient MS-based methods for the direct analysis of this compound in complex mixtures without extensive purification, potentially using techniques like ion mobility-mass spectrometry.
Miniaturization and Automation of Analytical Workflows: Creating microfluidic or automated systems for rapid sample preparation, separation, and detection of this compound, enabling high-throughput screening.
Quantitative Analysis Methods: Establishing robust and validated methods for accurately quantifying this compound levels in different plant tissues, developmental stages, and under varying environmental conditions.
These advancements in analytical methods will facilitate more extensive studies on this compound's distribution, dynamics, and interactions in biological systems.
Untapped Potential in Chemical Biology Research
The exceptional structural stability conferred by the cyclic backbone and cyclic cystine knot makes cyclotides, including this compound, highly attractive scaffolds for chemical biology research and peptide-based drug design acs.orguq.edu.auresearchgate.net. Their resistance to thermal, chemical, and enzymatic degradation allows them to maintain their structure and activity in challenging environments acs.orguq.edu.auresearchgate.net.
Despite this compound's relatively low inherent cytotoxicity, its stable framework presents untapped potential as a molecular scaffold. Future research in chemical biology could explore:
Peptide Engineering and Grafting: Utilizing the this compound scaffold to graft bioactive peptide sequences from other molecules, aiming to confer enhanced stability and targeted delivery to the grafted peptide.
Structure-Activity Relationship Studies: Systematically modifying the amino acid sequence of this compound, particularly in its loops, to understand how specific residues and structural features influence its activity and interactions. This could involve creating libraries of this compound analogs.
Development of Targeted Delivery Systems: Exploring the potential of conjugating this compound or this compound-based scaffolds to targeting ligands for specific cells or tissues.
Probing Biological Pathways: Using this compound or engineered this compound variants as tools to investigate specific biological pathways or protein-protein interactions, leveraging its stability and potential for functional modification.
While this compound itself may not be a potent cytotoxic agent, its robust structural framework provides a valuable platform for developing novel peptides with tailored properties for various applications in chemical biology and potentially as leads for therapeutic development.
Q & A
Basic: How can researchers formulate a measurable research question about Vibi D's biochemical mechanisms?
Methodological Answer:
Begin by narrowing the scope to specific variables (e.g., this compound’s interaction with a target protein or metabolic pathway). Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure the question. For example:
- Population: In vitro cell lines expressing Receptor X.
- Intervention: this compound at concentrations 0.1–10 µM.
- Comparison: Control groups treated with a known inhibitor.
- Outcome: Quantify changes in phosphorylation levels via Western blot .
Ensure the question is testable with available tools (e.g., spectrophotometry, ELISA) and avoids vague terms like "explore" or "investigate" .
Basic: What strategies ensure the relevance of a this compound study to current gaps in pharmacology?
Methodological Answer:
Conduct a systematic literature review to identify understudied areas, such as this compound’s off-target effects or dose-response variability. Use databases like PubMed with Boolean operators (e.g., ("this compound" AND "kinase inhibition") NOT "cancer") to filter irrelevant studies . Align the research question with funding priorities (e.g., neuroprotection mechanisms) or unresolved debates (e.g., conflicting results in oxidative stress assays) .
Advanced: How should experimental designs differ for in vivo vs. in vitro studies of this compound’s pharmacokinetics?
Methodological Answer:
- In vitro: Optimize cell culture conditions (e.g., hypoxia vs. normoxia) to mimic physiological environments. Use LC-MS/MS for precise metabolite quantification .
- In vivo: Address interspecies variability by selecting animal models with homologous metabolic pathways (e.g., murine CYP3A4 analogs). Employ longitudinal sampling to track plasma concentration decay .
For both, include negative controls (e.g., vehicle-only groups) and validate assays using spike-and-recovery experiments .
Advanced: How can researchers resolve contradictions in this compound’s reported pharmacological data (e.g., opposing effects in different cell types)?
Methodological Answer:
Apply triangulation by cross-validating results with multiple methods:
Replicate experiments under standardized conditions (e.g., pH, temperature) .
Use RNA sequencing to identify cell-type-specific gene expression patterns affecting this compound’s efficacy .
Perform meta-analyses to assess publication bias or confounding variables (e.g., batch effects in cell lines) .
Document all methodological parameters in open-access repositories to enable reproducibility .
Ethical: What frameworks ensure ethical rigor in human trials involving this compound?
Methodological Answer:
- Submit protocols to institutional review boards (IRBs) with detailed risk-benefit analyses, including preclinical toxicity data .
- Use adaptive trial designs to minimize participant exposure to ineffective doses .
- Ensure informed consent forms explicitly disclose potential conflicts of interest (e.g., industry funding) .
Advanced: What mixed-methods approaches strengthen mechanistic studies of this compound?
Methodological Answer:
Combine quantitative data (e.g., pharmacokinetic modeling) with qualitative insights (e.g., clinician interviews on observed side effects). For example:
- Quantitative: Fit dose-response curves using nonlinear regression (GraphPad Prism) .
- Qualitative: Conduct thematic analysis of patient-reported outcomes to identify unanticipated effects .
Integrate findings using joint displays or causal loop diagrams to highlight interdependencies .
Theoretical: How can researchers align this compound studies with broader theoretical frameworks (e.g., systems biology)?
Methodological Answer:
Map this compound’s interactions onto protein-protein interaction networks (e.g., STRING DB) to identify hub targets. Use computational models (e.g., COPASI) to simulate perturbations in signaling pathways . Ground hypotheses in established theories, such as network pharmacology , to explain polypharmacological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
